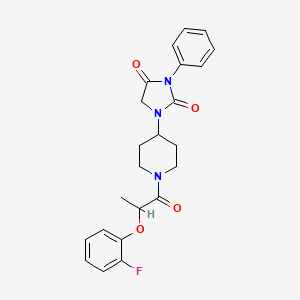
1-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly referred to as the compound of interest, is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H24FN3O4
- Molecular Weight : 425.5 g/mol
- CAS Number : 2034331-83-2
These properties suggest that the compound is a derivative of imidazolidine and contains a fluorophenoxy group, which may enhance its biological activity through specific molecular interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the piperidine and imidazolidine rings suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the fluorophenoxy group may contribute to increased lipophilicity, enhancing membrane permeability and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : Induction of apoptosis and G2/M phase cell cycle arrest were observed, indicating that it may disrupt normal cell division processes.
- MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar antiproliferative effects were noted, with IC50 values suggesting potent activity against these aggressive cancer types .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For example, related structures have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. This inhibition could provide therapeutic benefits in conditions such as gout and cardiovascular diseases .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of structurally similar compounds, it was found that derivatives containing the imidazolidine core exhibited significant cytotoxicity against several human cancer cell lines. The mechanism was linked to microtubule destabilization, a common pathway for many anticancer agents .
Study 2: Enzyme Interaction
Another research effort focused on the enzyme inhibition capabilities of related compounds. The findings indicated that these compounds could effectively bind to the active site of xanthine oxidase, leading to reduced enzyme activity and subsequent decreases in uric acid production . This suggests potential applications in treating hyperuricemia-related disorders.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
1-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-16(31-20-10-6-5-9-19(20)24)22(29)25-13-11-17(12-14-25)26-15-21(28)27(23(26)30)18-7-3-2-4-8-18/h2-10,16-17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBPRSJBCHXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














